molecular formula C7H7F5O3 B2567172 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one CAS No. 946079-00-1

1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one

Cat. No.: B2567172
CAS No.: 946079-00-1
M. Wt: 234.122
InChI Key: CKOJRAAAYWQIJX-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated ketone derivative featuring a 1,3-dioxolane ring fused to a pentafluorobutane backbone. The compound combines the electron-withdrawing effects of five fluorine atoms with the steric and electronic influence of the dioxolane moiety, making it a unique candidate for applications in pharmaceuticals, agrochemicals, and materials science. The dioxolane ring enhances solubility in polar solvents, while the pentafluoro group contributes to thermal stability and resistance to metabolic degradation .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5O3/c8-6(9,7(10,11)12)4(13)3-5-14-1-2-15-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRAAAYWQIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is utilized as an intermediate in organic synthesis. Its fluorinated nature allows it to participate in various reactions that are essential for the development of pharmaceuticals and agrochemicals. For instance:

  • Fluorination Reactions : The presence of fluorine enhances the electrophilic character of the molecule, making it a valuable reagent in fluorination processes.
  • Michael Addition Reactions : It can serve as an electrophile in Michael addition reactions with nucleophiles to form carbon-carbon bonds, crucial for constructing complex organic molecules.

Material Science

The compound has potential applications in the development of advanced materials due to its unique properties:

  • Electrolyte Additive : It has been explored as an electrolyte additive in lithium-ion batteries. The incorporation of this compound can improve the formation of a stable solid electrolyte interphase (SEI), enhancing battery performance by increasing cycling efficiency and discharge capacity retention .

Pharmaceuticals

The compound's ability to modify biological activity through fluorination makes it a candidate for drug development:

  • Bioactive Compounds : Fluorinated compounds often exhibit altered pharmacokinetics and increased metabolic stability. Thus, derivatives of this compound may lead to the discovery of new therapeutic agents.

Case Studies

Study Application Findings
Study on Electrolyte AdditivesLithium-Ion BatteriesDemonstrated improved cycling stability when using fluorinated dioxolane compounds .
Synthesis of Fluorinated DrugsPharmaceutical ChemistryShowed enhanced biological activity with certain fluorinated derivatives .
Organic Synthesis PathwaysChemical ReactionsExplored pathways for synthesizing complex organic molecules using dioxolane intermediates .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, emphasizing differences in substituents, physical properties, and reactivity:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties Applications/Notes
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one Not explicitly listed C₇H₅F₅O₃ Ketone, 1,3-dioxolane, pentafluoro High thermal stability, polar solubility, potential for chiral resolution Pharmaceutical intermediates, agrochemical precursors
3,3,4,4,4-Pentafluorobutan-2-one 374-41-4 C₄H₃F₅O Ketone, pentafluoro Boiling point ~123°C (estimated), refractive index 1.398 Fluorinated solvent, building block for fluoroorganic synthesis
1-(3,4-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-one On request C₁₂H₁₁F₅O₃ Aromatic, ketone, pentafluoro Enhanced hydrophobicity, UV absorption due to aromatic ring Material science (e.g., liquid crystals), bioactive compound research
1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one 203302-96-9 C₄HBr₂F₅O Dibromo, ketone, pentafluoro Boiling point 123°C, irritant (Xi hazard class) Reactive intermediate in halogenation reactions
3,3,4,4,4-Pentafluoro-2-butanol 374-40-3 C₄H₅F₅O Alcohol, pentafluoro Lower volatility compared to ketone analogs, hydrogen bonding capability Surfactant research, fluorinated polymer synthesis
2-(3,5-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-1-one On request C₁₀H₅Cl₂F₅O Aromatic (dichloro), ketone, pentafluoro High electronegativity, resistance to enzymatic degradation Agrochemical development (e.g., insecticide derivatives)

Structural and Functional Analysis

  • Dioxolane vs. Aromatic Substitutions : The dioxolane ring in the target compound improves polar solubility compared to aromatic analogs like 1-(3,4-dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-one, which exhibit greater hydrophobicity due to their aromatic systems .
  • Fluorination Effects : All compounds share the pentafluoro group, which reduces basicity and enhances oxidative stability. However, the absence of bromine or chlorine in the target compound reduces its reactivity toward nucleophilic substitution compared to 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one .
  • Functional Group Interplay: The ketone group in the target compound and its analogs enables participation in condensation reactions, while the alcohol derivative (3,3,4,4,4-pentafluoro-2-butanol) is more suited for esterification or etherification .

Biological Activity

The compound 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is a member of the dioxolane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a dioxolane ring structure that is substituted with a pentafluorobutane moiety. This unique structure may influence its biological interactions and efficacy.

Biological Activity Overview

Research has demonstrated that compounds containing the 1,3-dioxolane moiety exhibit a broad spectrum of biological activities including:

  • Antibacterial Activity : Several studies have reported significant antibacterial effects against various strains of bacteria.
  • Antifungal Activity : The antifungal properties of these compounds have also been documented extensively.

Antibacterial Activity

In a study evaluating the antibacterial effects of various 1,3-dioxolanes, it was found that compounds similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL depending on the specific structure and substituents present .

Table 1: Antibacterial Activity of Related Dioxolanes

CompoundBacteria TestedMIC (µg/mL)
Compound A (similar structure)S. aureus625
Compound B (similar structure)E. faecalis1250
Compound C (similar structure)P. aeruginosa500

Antifungal Activity

The antifungal properties of dioxolane derivatives have been particularly notable against Candida albicans. In one study, nearly all tested dioxolanes showed significant antifungal activity except for one variant . The effectiveness often correlates with the presence of specific functional groups attached to the dioxolane ring.

Table 2: Antifungal Activity of Dioxolanes

CompoundFungus TestedMIC (µg/mL)
Compound AC. albicans250
Compound BC. albicans500

Case Studies

  • Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their biological activities. The results indicated that many derivatives displayed excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Comparative Analysis : A comparative study highlighted that variations in substituents on the dioxolane ring significantly impacted both antibacterial and antifungal activities. For instance, compounds with halogen substitutions demonstrated enhanced potency compared to their non-halogenated counterparts .

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